molecular formula C15H21BrO B1257018 (-)-Obtusadiene

(-)-Obtusadiene

Cat. No.: B1257018
M. Wt: 297.23 g/mol
InChI Key: ITZMWVKTANMHQA-YDHLFZDLSA-N
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Description

Overview of Marine Organisms as Profound Sources of Structurally Complex Chemical Entities for Academic Inquiry

Marine ecosystems are unparalleled in their biodiversity, fostering organisms that synthesize a remarkable array of secondary metabolites. This chemical richness is a direct consequence of the extreme and dynamic conditions prevalent in marine habitats, which drive the evolution of specialized metabolic processes ebi.ac.ukwikipedia.orgnih.gov. The compounds isolated from marine sources often exhibit novel scaffolds and potent bioactivities, making them invaluable subjects for academic inquiry and a promising frontier in natural product research ebi.ac.ukwikipedia.orgfoodb.caevitachem.com. The structural complexity and chemical diversity found in marine natural products represent an underexplored resource for discovering new drug leads and biological probes, aiding in the understanding of various biological processes and diseases wikipedia.orgevitachem.com.

Classification and Structural Diversity of Marine-Derived Sesquiterpenoids

Terpenoids constitute a major class of natural products frequently isolated from marine organisms wikipedia.orgnih.gov. Among these, sesquiterpenoids are C15 compounds derived from three isoprene (B109036) units ebi.ac.ukfoodb.ca. Marine-derived sesquiterpenoids are characterized by their remarkable structural diversity, encompassing over 300 distinct carbon skeletons reported to date nih.gov. This diversity arises from various biosynthetic modifications, including oxidation, reduction, esterification, and cyclization, which lead to complex cyclic structures featuring a wide range of functionalities such as double bonds, lactones, furans, and pyrans nih.gov. Notably, marine sesquiterpenoids often possess unique structural characteristics not typically observed in their terrestrial counterparts, highlighting the distinct biosynthetic capabilities of marine organisms nih.gov.

Significance of Halogenation in Marine Natural Product Biosynthesis and Function

Halogenation, the enzymatic incorporation of halogen atoms (chlorine, bromine, or iodine) into organic molecules, is a prevalent and significant modification observed in marine secondary metabolites cymitquimica.comoregonstate.edu. This process is predominantly catalyzed by haloperoxidase enzymes, such as vanadium-dependent bromoperoxidases and iodoperoxidases, which play a crucial role in the biosynthesis of these halogenated natural products cymitquimica.comoregonstate.edu. The presence of halogen atoms can profoundly influence the bioactivity of a compound, often enhancing its pharmacological properties oregonstate.edu. In marine algae, for instance, halogenated compounds serve vital ecological functions, including chemical defense mechanisms against predators and pathogens, as well as signaling roles within the ecosystem cymitquimica.com. Furthermore, an intriguing phenomenon known as "cryptic halogenation" has been discovered, where halogen atoms are transiently incorporated into biosynthetic intermediates to activate them for subsequent chemical reactions, only to be lost in the final product.

Contextualization of (-)-Obtusadiene within the Chamigrene Sesquiterpenoid Family

(-)-Obtusadiene is a notable example of a brominated sesquiterpenoid belonging to the chamigrene family. Chamigrenes are characterized by a spiro[5.5]undecane core, often featuring an all-carbon quaternary stereocenter at the spirocyclic junction wikipedia.org. (-)-Obtusadiene was initially isolated from the red alga Laurencia obtusa. The genus Laurencia is widely recognized as a prolific producer of diverse halogenated metabolites. The occurrence of chamigrene sesquiterpenes, including (-)-obtusadiene, in other marine organisms such as brittle stars, often suggests a dietary uptake from red algae, underscoring the ecological transfer of these specialized metabolites within marine food webs. The molecular formula of (-)-Obtusadiene is C15H21BrO, with an average mass of 297.231 and a monoisotopic mass of 296.07758 ebi.ac.uk. Its systematic name is (3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undeca-8,10-dien-3-ol uni.lu.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21BrO

Molecular Weight

297.23 g/mol

IUPAC Name

(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undeca-8,10-dien-3-ol

InChI

InChI=1S/C15H21BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5-7,12-13,17H,2,8-9H2,1,3-4H3/t12-,13-,15-/m0/s1

InChI Key

ITZMWVKTANMHQA-YDHLFZDLSA-N

Isomeric SMILES

CC1=CC[C@@]2(C=C1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O

Canonical SMILES

CC1=CCC2(C=C1)C(=C)CC(C(C2(C)C)Br)O

Origin of Product

United States

Discovery and Isolation of Obtusadiene from Marine Biological Matrices

Identification of Original Bioproducing Organisms and Their Habitats

The primary producers of chamigrene sesquiterpenes, including (-)-Obtusadiene, are certain marine algae, with evidence also suggesting dietary transfer to associated invertebrates.

Red Algae as Primary Sources (e.g., Laurencia obtusa, Ptilota filicina)

The red alga Laurencia obtusa (Rhodophyta) stands out as a significant natural source of (-)-Obtusadiene. researchgate.netacs.orgcannalib.euvdoc.pub This species is widespread globally, inhabiting various marine environments, including the tropical Caribbean. acs.orgseaweed.ieoregonstate.edu Laurencia obtusa typically forms brittle, cartilaginous, narrow, cylindrical fronds that range in color from reddish-brown to yellowish-red, often growing as epiphytes in the lower intertidal zone. seaweed.ie

While Ptilota filicina is another red alga known for its natural products chemistry and is found in coldwater coastal regions like Oregon, the specific isolation of (-)-Obtusadiene has been directly attributed to Laurencia obtusa in research findings. oregonstate.eduboldsystems.orgalgaebase.orgwashington.edu

Invertebrate Associations and Putative Dietary Transfer (e.g., Ophionereis reticulata)

Chamigrene sesquiterpenes, such as iso-obtusadiene (a related compound), have also been isolated from marine invertebrates like the brittle star Ophionereis reticulata. researchgate.netvliz.be The presence of these compounds in O. reticulata is noteworthy because chamigrenes are typically found in red algae. researchgate.netvliz.be This observation strongly suggests a dietary origin for these metabolites in the brittle star, implying a putative dietary transfer from algal sources. researchgate.netvliz.be Ophionereis reticulata is an omnivorous species, known to consume various food items including green and red algae, as well as sediment and polychaetes. researchgate.net This brittle star is commonly found in shallow waters of the western Atlantic, Caribbean Sea, and Gulf of Mexico. irlspecies.orgwikipedia.org

Methodological Approaches for Natural Product Extraction and Purification

The process of obtaining natural products like (-)-Obtusadiene from marine biomass involves a series of specialized extraction and purification techniques designed to isolate target compounds from complex biological matrices.

Extraction Techniques from Marine Biomass

The initial step in isolating marine natural products often involves preserving the marine biomass, for instance, in isopropanol (B130326) (iPrOH), followed by a lipid extraction process. acs.org A variety of extraction methods are employed to release compounds from marine organisms, taking into account the properties of the target compound and the characteristics of the biomass. alfa-chemistry.com

Common techniques include:

Solvent Extraction: This widely used method utilizes solvents such as methanol, ethanol, acetone, or chloroform (B151607) to break down cell walls and dissolve the desired compounds. alfa-chemistry.com

Microwave-Assisted Extraction (MAE): A newer technique that uses microwave radiation to heat the sample and solvent, leading to faster extraction times, higher yields, and reduced solvent consumption. alfa-chemistry.com

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt cell walls, facilitating the release of compounds into the solvent. It is a non-destructive and non-thermal approach suitable for a broad range of compounds. alfa-chemistry.com

Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical fluids, often carbon dioxide, which can dissolve both polar and nonpolar compounds, leading to comprehensive extraction. alfa-chemistry.com

Prior to extraction, drying procedures like freeze-drying (lyophilization) are crucial for biomass preparation, as they can also aid in cell disruption by forming ice crystals that expand and create pores in cell walls. mdpi.com

Advanced Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes concentration and subsequent purification. alfa-chemistry.com Chromatographic separation is a cornerstone technique for this purpose. It relies on the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation. youtube.com

Key strategies include:

Column Chromatography: Repeated chromatography over adsorbents like silica (B1680970) gel is a common method for separating components from crude extracts. acs.org

High-Performance Liquid Chromatography (HPLC): A powerful technique used for both purification and analytical purposes, enabling the separation of compounds based on their interactions with the stationary phase and the mobile phase. alfa-chemistry.com

Advanced Analytical Chromatography: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for the precise characterization and identification of isolated compounds, providing detailed structural information. mdpi.com

These advanced separation techniques are essential for obtaining pure (-)-Obtusadiene from the complex mixtures extracted from marine biological matrices.

Rigorous Structural Elucidation and Stereochemical Characterization of Obtusadiene

Determination of Relative Stereochemistry

The determination of relative stereochemistry, which defines the spatial arrangement of stereocenters with respect to each other within a molecule, is critical for understanding the full three-dimensional structure of complex natural products like (-)-Obtusadiene. This was primarily achieved through Nuclear Magnetic Resonance (NMR) techniques, specifically Nuclear Overhauser Effect Difference Spectroscopy (nOeDS) and the analysis of coupling constants.

Nuclear Overhauser Effect Difference Spectroscopy (nOeDS) for Spatial Proximity Analysis

Nuclear Overhauser Effect Difference Spectroscopy (nOeDS) is an indispensable NMR technique for determining the relative spatial proximity of protons within a molecule. By irradiating a specific proton, nOeDS reveals enhancements in the signals of other protons that are spatially close, typically within 5 Å, regardless of bond connectivity. This method was instrumental in elucidating the relative stereochemistry at the spiro juncture (C-6) of (-)-Obtusadiene.

Upon irradiation of the olefinic protons at δ 5.85 (H-4 and H-5), significant nOe enhancements were observed for the exocyclic methylene (B1212753) proton band (H2-14) and the lower field methyl protons (H3-12). These observed nOe correlations provided crucial evidence for the spatial arrangement of these proton sets, thereby defining the relative configuration around the C-6 spiro center.

Table 2: Key nOe Correlations in (-)-Obtusadiene

Irradiated ProtonsObserved nOe EnhancementsImplication for Relative Stereochemistry
H-4 and H-5 (δ 5.85, olefinic)H2-14 (exocyclic methylene)Spatial proximity, aiding in defining the relative stereochemistry at C-6
H3-12 (methyl protons)Spatial proximity, aiding in defining the relative stereochemistry at C-6

Analysis of Coupling Constants from NMR Data

Analysis of coupling constants (J values) from ¹H NMR data provides vital information about the dihedral angles between coupled protons and the number of bonds separating them, which is crucial for determining relative stereochemistry. The magnitude of the coupling constant is dependent on the number of bonds, the dihedral angle, and the nature of the bonds separating the coupled protons, making them characteristic of the compound's structure.

For (-)-Obtusadiene, the ¹H NMR spectrum provided specific coupling constant values that contributed to the determination of its relative stereochemistry. For instance, coupling constants such as J=10.2 Hz and J=3.1 Hz (for protons at C-9 and C-10) were reported. These values, in conjunction with chemical shifts and nOe data, allowed for the assignment of the relative orientations of substituents around the chiral centers.

Table 3: Selected ¹H NMR Coupling Constants for (-)-Obtusadiene

Coupled ProtonsCoupling Constant (J, Hz)Significance for Relative Stereochemistry
H-9 and H-103.1Contributes to defining relative orientation of groups around C-9 and C-10
Other coupled protons (e.g., vicinal)10.2Indicates specific dihedral angles and relative configurations

Assignment of Absolute Stereochemistry

The assignment of absolute stereochemistry determines the precise three-dimensional arrangement of atoms in a chiral molecule, distinguishing between enantiomers. For (-)-Obtusadiene, this was achieved using the exciton (B1674681) chirality method.

Exciton Chirality Method on Appropriately Derivatized Analogs

The exciton chirality method (ECM) is a non-empirical technique for determining the absolute configuration of chiral molecules, particularly those containing two or more chromophores with electric dipole allowed transitions. The method relies on the interaction between the excited states of two chromophores that are oriented in a chiral fashion, resulting in a characteristic "split Cotton effect" or "couplet" in the CD spectrum. The sign of this couplet (positive or negative) directly correlates with the absolute chirality (right-handed or left-handed skewness) between the interacting chromophores.

To apply this method to (-)-Obtusadiene, an appropriately derivatized analog was prepared: the p-bromobenzoate derivative. This derivatization introduced a strong chromophore (the p-bromobenzoate group) in a specific spatial relationship to an existing chromophore in obtusadiene (the C-7—C-14 olefin). The CD spectrum of this p-bromobenzoate derivative exhibited a positive benzoate (B1203000) Cotton effect at 244 nm. This positive couplet indicated a right-handed chirality between the C-7—C-14 olefin and the benzoate chromophores. Based on this observation, the absolute configuration of (-)-Obtusadiene was unequivocally assigned as 6R, 9S, 10R.

Table 4: Absolute Stereochemistry Determination via Exciton Chirality Method

Derivatized AnalogChromophores InvolvedCD Cotton EffectChirality IndicatedAssigned Absolute Configuration
p-Bromobenzoate derivative of (-)-ObtusadieneC-7—C-14 olefin and p-bromobenzoatePositive at 244 nmRight-handed6R, 9S, 10R

Chiral Derivatization Strategies (e.g., Mosher's Ester Procedure)

Chiral derivatization strategies are widely employed to determine the absolute configuration of chiral alcohols and amines. These methods convert enantiomers, which are indistinguishable by standard NMR, into diastereomers that exhibit distinct NMR spectral patterns. The Mosher's Ester Method, developed by Harry Mosher in the early 1970s, remains a highly influential technique for assigning the absolute configuration and enantiomeric purity of chiral alcohols. utoronto.caumn.edu

The procedure involves the esterification of the chiral alcohol of interest with either the (R)- or (S)-enantiomer of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-OH), or their corresponding acid chlorides (MTPA-Cl). umn.edunih.gov This reaction yields two diastereomeric Mosher esters. umn.edu

Procedure Overview:

Derivatization: The chiral alcohol is reacted separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl to form the corresponding (R)-MTPA ester and (S)-MTPA ester diastereomers. umn.edusigmaaldrich.com

NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and compared. umn.edunih.gov

Δδ Analysis: The absolute configuration of the original chiral alcohol is deduced by analyzing the sign of the difference in chemical shifts (ΔδSR = δS - δR) for analogous protons in the two diastereomeric esters. umn.edunih.gov The spatial arrangement of substituents around the chiral center dictates the shielding or deshielding effects observed in the NMR spectra, allowing for the assignment of absolute configuration based on established empirical rules and conformational models. umn.edu

This method effectively transforms NMR-indistinguishable enantiomers into NMR-distinguishable diastereomers, enabling the determination of absolute stereochemistry. utoronto.ca

Integration of Computational Chemistry with Spectroscopic Data for Chiral Assignment

The integration of computational chemistry with spectroscopic data has become an indispensable tool for the definitive assignment of chiral configurations, especially for complex molecules where traditional methods may be insufficient. This approach leverages theoretical calculations to predict spectroscopic properties, which are then compared with experimental data to confirm structural and stereochemical assignments. frontiersin.orgmestrelab.comfrontiersin.org

Key Computational and Spectroscopic Techniques:

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectra, which measure the differential absorption of left and right circularly polarized light by chiral molecules, are highly sensitive to stereochemistry and conformation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate theoretical ECD spectra for various possible stereoisomers and conformers. frontiersin.org By comparing the calculated ECD spectra with experimental data, the absolute configuration can be reliably established. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR provides connectivity and relative stereochemistry, computational chemistry enhances its power for absolute configuration assignment. Density Functional Theory (DFT) calculations can predict NMR chemical shifts (e.g., ¹H and ¹³C NMR) for different stereoisomers. mestrelab.comfrontiersin.org Comparing these computed shifts with experimental NMR data, often through statistical methods like DP4+ analysis, provides strong evidence for absolute configuration. frontiersin.orgfrontiersin.org Computational techniques also aid in conformational searches and structural refinement, which are crucial for accurate NMR property computations. mestrelab.com

Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) Spectroscopy: These techniques, coupled with quantum chemical calculations, are also employed for absolute configuration determination. VCD involves comparing experimental VCD spectra with quantum chemistry calculations, while MRR spectroscopy uses noncovalent derivatization with a chiral tag to create diastereomeric complexes, whose rotational spectra are then compared with theoretical predictions. nih.govuantwerpen.be

The synergy between experimental spectroscopic data and computational predictions allows for a robust and confident assignment of absolute stereochemistry, particularly for molecules with multiple stereocenters or flexible structures. mestrelab.comfrontiersin.org

Complementary Structural Validation via X-ray Crystallography of Derivatives

X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of electron density and the precise positions of atoms, including their chemical bonds and stereochemical relationships. wikipedia.orglibretexts.org While direct X-ray crystallography of a natural product like (-)-Obtusadiene might be challenging due to difficulties in obtaining suitable single crystals, the technique can be applied to its crystalline derivatives to validate structural and stereochemical assignments. ntu.edu.sgrsc.org

Principles and Application for Derivatives:

Crystallization: The first step involves obtaining high-quality single crystals of a suitable derivative of (-)-Obtusadiene. This often requires careful manipulation of crystallization conditions. libretexts.org

X-ray Diffraction: Once a crystal is obtained, it is exposed to a beam of X-rays. The ordered, periodic arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific directions, creating a unique diffraction pattern. wikipedia.orglibretexts.org

Data Collection and Analysis: The angles and intensities of the diffracted X-rays are measured. This data is then processed using computational techniques to reconstruct a three-dimensional electron density map of the molecule. wikipedia.org

Structure Refinement: The atomic positions are then fitted into this electron density map and refined numerically against the experimental data, leading to a precise determination of the molecular structure, including bond lengths, bond angles, and crucially, the absolute configuration of chiral centers. wikipedia.org

Even when single crystals are difficult to obtain, techniques like powder X-ray diffraction can be employed for structural determination from multi-phase samples, further expanding the utility of X-ray methods for derivatives. rsc.org The definitive structural information obtained from X-ray crystallography of a derivative can serve as a powerful complementary validation for stereochemical assignments made using spectroscopic and computational methods. ntu.edu.sg

Investigation of Structural Variants and Synthetic Derivatives of Obtusadiene

Isolation and Comprehensive Characterization of Naturally Occurring Analogs (e.g., Isoobtusadiene, Acetyl Derivatives)

The structural diversity of chamigrene sesquiterpenes extends beyond (-)-Obtusadiene itself, with a number of naturally occurring analogs having been isolated and characterized. Among these are isoobtusadiene and its acetyl derivative, which have been identified from marine sources, highlighting the rich chemical tapestry of marine organisms.

A notable example of the isolation of such analogs comes from the chemical investigation of the Brazilian brittle star, Ophionereis reticulata. This study led to the successful isolation of three chamigrene sesquiterpenes: the partially characterized isoobtusadiene, a previously unreported acetyl derivative of isoobtusadiene, and the known compound (+)-elatol. The origin of these metabolites in the brittle star is likely dietary, as chamigrenes are known constituents of red algae of the genus Laurencia, which are a food source for O. reticulata.

The complete structural elucidation of isoobtusadiene and its acetyl derivative was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. These powerful analytical techniques allow for the detailed mapping of the carbon and proton framework of the molecules, revealing the connectivity and spatial arrangement of the atoms. Furthermore, the absolute configuration of the isoobtusadiene skeleton was determined for the first time as 6S, 9R, 10S. This was achieved through NMR analysis of Mosher's ester derivatives of isoobtusadiene and an Electronic Circular Dichroism (ECD) study of the acetyl derivative.

The following table summarizes the key characteristics of these naturally occurring analogs:

Compound NameNatural SourceMethod of Structural ElucidationKey Structural Features
IsoobtusadieneOphionereis reticulata (brittle star)1D and 2D NMR Spectroscopy, Mosher's Ester AnalysisChamigrene sesquiterpene skeleton, Absolute configuration determined as 6S, 9R, 10S
Acetyl IsoobtusadieneOphionereis reticulata (brittle star)1D and 2D NMR Spectroscopy, ECD StudyAcetylated derivative of isoobtusadiene

Rational Design and Chemical Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Research (excluding specific activity findings)

The development of novel derivatives of (-)-Obtusadiene for structure-activity relationship (SAR) research is a critical step in exploring the therapeutic potential of this class of compounds. While specific activity findings are beyond the scope of this article, the principles of rational design and the synthetic strategies employed are of significant chemical interest. The goal of such research is to systematically modify the core structure of (-)-Obtusadiene to understand how different functional groups and structural motifs influence its chemical and physical properties.

The rational design of novel derivatives often begins with computational modeling and a thorough understanding of the parent molecule's stereochemistry and reactivity. Key areas of the (-)-Obtusadiene scaffold that are often targeted for modification include the exocyclic methylene (B1212753) group, the halogen atoms (in related halogenated chamigrenes), and the spirocyclic core. Synthetic strategies are then devised to introduce a diverse range of functionalities at these positions.

For instance, the exocyclic double bond is a prime site for a variety of chemical transformations, including epoxidation, dihydroxylation, and addition reactions. These modifications can introduce new stereocenters and polar functional groups, significantly altering the molecule's polarity and potential for intermolecular interactions. Similarly, the synthesis of analogs with different halogenation patterns or the introduction of nitrogen- or sulfur-containing functional groups can dramatically change the electronic and steric properties of the molecule.

The total synthesis of the core chamigrene skeleton provides a platform for accessing a wider range of derivatives that may not be accessible through the semi-synthesis of the natural product. Synthetic approaches often focus on the efficient construction of the characteristic spiro[5.5]undecane core, which can then be further elaborated to introduce desired functionalities. These synthetic endeavors allow for greater control over the stereochemistry and the placement of substituents, which is essential for systematic SAR studies.

Structural Analysis of Semi-Synthetic Modifications

The successful synthesis of novel derivatives of (-)-Obtusadiene necessitates a rigorous structural analysis to confirm their chemical identity and stereochemistry. This is particularly crucial for semi-synthetic modifications, where the reaction conditions can sometimes lead to unexpected rearrangements or side products. A combination of spectroscopic techniques is typically employed to provide a comprehensive and unambiguous structural assignment.

High-resolution mass spectrometry (HRMS) is initially used to determine the elemental composition of the newly synthesized compounds, confirming that the desired chemical transformation has occurred. Subsequently, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating the detailed structure.

Key NMR techniques used in the structural analysis of (-)-Obtusadiene derivatives include:

¹H NMR: Provides information about the chemical environment and connectivity of proton atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

In cases where the stereochemistry cannot be definitively assigned by NMR alone, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of a crystalline derivative. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined. The combination of these analytical methods ensures the accurate and complete characterization of all newly synthesized structural variants and semi-synthetic derivatives of (-)-Obtusadiene.

Ecological Contexts and Unresolved Research Questions Pertaining to Obtusadiene

Current Understanding of the Ecological Role of Halogenated Sesquiterpenoids in Marine Ecosystems

Halogenated sesquiterpenoids are abundant secondary metabolites in marine ecosystems, particularly within red algae of the genus Laurencia. This genus is recognized for its remarkable chemical diversity, with over 700 unique halogenated compounds, including sesquiterpenes, diterpenes, triterpenes, and acetogenins, having been isolated researchgate.net. These compounds are widely suggested to function as crucial chemical defenses, protecting their producers against various ecological pressures such as herbivory, fouling organisms, and pathogens researchgate.netmdpi.com.

Despite their prevalence, the specific ecological roles of many marine halogenated metabolites have historically been overlooked in scientific literature, although a subset has demonstrated critical impacts on the community structure of marine ecosystems mdpi.comresearchgate.net. The process of halogenation itself often imparts unique features to these compounds, and marine algae possess specialized biosynthetic pathways for their production mdpi.com. For instance, elatol, a halogenated sesquiterpene alcohol commonly found in Laurencia species, exhibits potent antibacterial activity and effectively deters grazers like the sea urchin Diadema antillarum, significantly reducing grazing rates researchgate.net. Beyond their defensive roles, halogenated bisabolanes, another group of marine-derived sesquiterpenoids, display a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic properties frontiersin.org. While research has predominantly focused on macroalgae as sources of these compounds, phytoplankton also represent a promising area for investigation due to their foundational role in the marine food chain and rapid adaptation to environmental shifts, which can influence their secondary metabolism mdpi.comresearchgate.net. Organohalogens, including various terpenes, are pervasive throughout global ecosystems, originating from diverse sources including marine organisms researchgate.net.

Methodological Frameworks for Investigating Chemical Ecology Interactions of Natural Products

Chemical ecology provides a mechanistic framework for understanding the intricate causes and consequences of species interactions, distribution, abundance, and biodiversity within ecosystems github.io. This field aims to elucidate the causal mechanisms underlying ecological interactions and to apply this knowledge for effective manipulation of managed biological systems github.io.

Key methodological approaches in chemical ecology include:

Analysis of Activated Defenses: Investigating how organisms produce or modify chemical compounds in response to threats.

Identification of Allelochemicals: Studying compounds that mediate interactions between organisms, such as those involved in predator-prey dynamics or seaweed-herbivore relationships mdpi.com.

Spatio-temporal Variation Studies: Examining how the production and distribution of allelochemicals change across different spatial and temporal scales mdpi.com.

Phylogeny-Based Approaches: Utilizing evolutionary relationships to understand the patterns of chemical production and their ecological significance mdpi.com.

Recent advancements in "omic" technologies, particularly metabolomics and genomics, have significantly propelled chemical ecology research by enabling the discovery of the structures and functions of signaling molecules mdpi.com. Innovative analytical techniques are also employed for precise mapping of surface metabolites and tracking metabolite translocation within complex marine holobionts (hosts and their associated microbial communities) mdpi.com. The information gleaned from ecological and evolutionary studies of marine-derived molecules—specifically how, why, where, and when they are produced—is invaluable for guiding drug discovery efforts mdpi.com. This chemical ecology-driven approach fosters the sustainable discovery of novel bioactive compounds and facilitates the improved production of these molecules mdpi.com. Furthermore, methodological developments extend to chemical analytics, precise identification of compounds perceived by other organisms (e.g., insects), and advanced techniques for collecting and analyzing volatile organic compounds frontiersin.org. In cases where natural isolation is challenging or for comprehensive structure-activity relationship (SAR) studies, total synthesis and semi-synthesis methods are employed to obtain natural products. The isolation of these compounds from their natural sources typically involves a series of steps including extraction, precipitation, adsorption, chromatography, and sometimes crystallization rroij.com.

Persistent Enigmas Regarding the Physiological and Ecological Function of (-)-Obtusadiene in Producing Organisms

Despite the general understanding of halogenated sesquiterpenoids as defensive agents, the precise physiological and ecological function of specific compounds like (-)-Obtusadiene in their producing organisms remains largely enigmatic. (-)-Obtusadiene, along with its isomer iso-obtusadiene, has been successfully isolated from the red alga Laurencia obtusa researchgate.netvdoc.pubcannalib.eu. Interestingly, (-)-Obtusadiene has also been identified in the brittle star Ophionereis reticulata, suggesting that the brittle star acquires this compound through its diet, likely from red algae scispace.comvliz.be.

However, the specific role of (-)-Obtusadiene within the algal species that produce it, and its broader ecological impact, is not yet fully understood. Research indicates that the "physiological and ecological role in algae still remains a mystery" for obtusadiene and similar compounds oregonstate.edu. Similarly, when found in marine heterobranch molluscs, the ecological role of obtusadiene is noted as "unknown" scispace.com. This highlights a significant gap in current knowledge regarding the intricate interactions and specific selective pressures that have led to the biosynthesis and retention of (-)-Obtusadiene in marine organisms.

Future Research Avenues in Understanding Environmental Interactions and Biosynthetic Regulation

Future research in the chemical ecology of (-)-Obtusadiene and related compounds should focus on unraveling their complex environmental interactions and the regulatory mechanisms governing their biosynthesis. A critical area of investigation involves understanding the interplay between the production of halogenated compounds by algae and various environmental factors, including anthropogenic influences and global climate change mdpi.com. While macroalgae have been a primary focus, further exploration into phytoplankton as producers of these metabolites is warranted, given their rapid adaptation to environmental changes and their fundamental role at the base of the marine food chain, which undoubtedly impacts secondary metabolism mdpi.comresearchgate.net.

Investigating host-symbiont symbioses through chemical ecology can provide profound insights into the roles of associated microflora and microbiomes in the production and function of natural products mdpi.com. A key objective in natural products chemistry is the elucidation of biogenetic pathways and the detailed understanding of symbiosis in relation to compound structure and function nih.gov. Increased attention is being directed towards comprehending the ecological interactions and the bioengineering aspects of natural product compounds nih.gov. Future research will also delve into the roles of external and internal chemical entities in metabolic pathways, their effects on biogenesis and biocatalysis, and crucially, the identification and characterization of the genes involved in these processes nih.gov.

Q & A

Q. How can researchers design experiments to synthesize (-)-Obtusadiene with high enantiomeric purity?

Methodological Answer: Synthesis of (-)-Obtusadiene requires chiral catalysts or auxiliaries to control stereochemistry. A stepwise approach involves:

  • Retrosynthetic analysis to identify key intermediates (e.g., terpene precursors).
  • Use of asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to establish stereocenters.
  • Purification via chromatography or crystallization to isolate the enantiomer. Critical parameters include solvent polarity, temperature, and catalyst loading. Reproducibility hinges on detailed procedural documentation, such as reaction times and spectroscopic validation of intermediates .

Q. What spectroscopic and chromatographic techniques are essential for characterizing (-)-Obtusadiene?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structure and stereochemistry; NOESY/ROESY for spatial proton relationships.
  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • Chiral HPLC or GC : To assess enantiomeric excess (ee) and purity.
  • Mass Spectrometry (HRMS) : Validation of molecular formula. Researchers must cross-reference spectral data with literature and report deviations (e.g., solvent-induced shifts) .

Q. How should researchers evaluate the biological activity of (-)-Obtusadiene in preliminary assays?

Methodological Answer:

  • Dose-Response Studies : Use in vitro cell-based assays (e.g., cytotoxicity or enzyme inhibition) with controls (e.g., positive/negative controls and vehicle-treated samples).
  • Selectivity Screening : Test against related enzymes or cell lines to rule off-target effects.
  • Statistical Validation : Triplicate experiments with ANOVA or t-tests to confirm significance (p<0.05p < 0.05). Raw data (e.g., IC50_{50} values) must be archived for transparency .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for (-)-Obtusadiene be resolved?

Methodological Answer: Discrepancies may arise from variations in:

  • Assay Conditions (e.g., pH, temperature, cell line passage number).
  • Compound Purity (e.g., residual solvents affecting activity).
  • Pharmacokinetic Factors (e.g., bioavailability in different models). Researchers should:
  • Replicate studies under standardized protocols.
  • Perform meta-analyses of published data to identify confounding variables.
  • Use orthogonal assays (e.g., genetic knockouts) to validate mechanisms .

Q. What computational strategies are effective in predicting (-)-Obtusadiene’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : To model reaction pathways and transition states.
  • Molecular Dynamics (MD) Simulations : Study ligand-protein interactions over time.
  • Docking Studies (e.g., AutoDock Vina): Predict binding affinities to target proteins. Validate computational results with experimental data (e.g., mutagenesis or kinetic studies) .

Q. How can researchers optimize the scalability of (-)-Obtusadiene synthesis without compromising stereoselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Catalyst Immobilization : Reusable catalysts (e.g., polymer-supported organocatalysts) reduce costs.
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line IR) to adjust parameters dynamically. Pilot-scale trials must document yield, ee, and energy efficiency metrics .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing (-)-Obtusadiene’s structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Regression : Correlate structural descriptors (e.g., logP, steric parameters) with activity.
  • Principal Component Analysis (PCA) : Identify dominant variables influencing bioactivity.
  • Machine Learning : Train models on published datasets to predict novel analogs. Report R2R^2 values and cross-validation accuracy to ensure model robustness .

Tables for Key Methodological Reference

Q. Table 1: Common Analytical Techniques for (-)-Obtusadiene Characterization

TechniquePurposeCritical Parameters
Chiral HPLCEnantiomeric purity assessmentColumn type, mobile phase pH
13C^{13}\text{C} NMRCarbon environment analysisSolvent, relaxation delay
X-ray DiffractionAbsolute configuration confirmationCrystal quality, resolution

Q. Table 2: Steps to Resolve Data Contradictions

StepActionTools/References
1Replicate under standardized conditionsLab journals, SOPs
2Meta-analysis of literaturePubMed, Web of Science
3Orthogonal assay validationCRISPR, siRNA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.